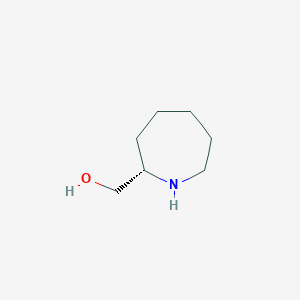![molecular formula C6H12Br2N2 B3039829 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide CAS No. 135325-05-2](/img/structure/B3039829.png)
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
説明
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is a chemical compound with the molecular formula C6H12Br2N2 . It has a molecular weight of 271.98 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H . The canonical SMILES structure is C1C2=C(CN1)CNC2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 110.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The topological polar surface area is 24.1 Ų . The heavy atom count is 8 .科学的研究の応用
Synthesis and Catalysis
- The compound plays a role in the synthesis of hexahydropyrrolo[3,4-b]pyrroles, a process which involves Cu(I)-NHC catalysis. This method is known for its stereoselective and high yield synthesis, incorporating an unusual N-C2 azirine bond cleavage, which is thought to involve a free radical reaction mechanism (Rostovskii et al., 2015).
Material Science and Photoluminescence
- In material science, derivatives of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide are utilized in the synthesis of photoluminescent conjugated polymers. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).
Anion Receptors
- This compound is also significant in the creation of neutral anion receptors. Modified derivatives have shown enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, compared to their non-fluorinated counterparts. Such improvements in affinity have potential applications in sensing technologies (Anzenbacher et al., 2000).
Organic Chemistry and Drug Discovery
- The hexahydropyrrolo[3,4-b]pyrrole framework is proposed as a useful scaffold in the search for new drugs. Synthesis of derivatives using this structure has been developed, emphasizing its potential in generating libraries of 3D-shaped molecules for drug discovery applications (Yarmolchuk et al., 2011).
Electronic and Optical Properties
- Research on electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles indicates the possibility of using this compound derivatives in the study of electron delocalization and electrochemical properties. Such studies contribute to the understanding of molecular electronic structures (Hildebrandt et al., 2011).
Insecticidal Applications
- Some pyrrole derivatives, including those related to this compound, have been evaluated for their insecticidal efficacy against various stored-product pests. These studies highlight the potential of such compounds in the development of new pest control methods (Boukouvala et al., 2019).
Electronic Structure Analysis
- Photoelectron spectroscopy has been utilized to elucidate the electronic structure of 1,4-dihydropyrrolo[3,2-b]pyrrole, a derivative of hexahydropyrrolo[3,4-c]pyrrole. Such analysis provides insights into the π-electron-donating abilities and electronic properties of these compounds, which are crucial for various applications (Tanaka et al., 1987).
特性
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXQAIMJKGVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)CNC2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
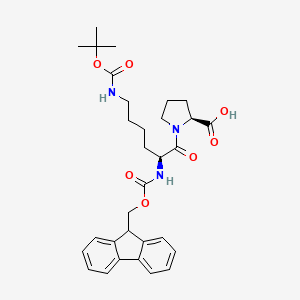
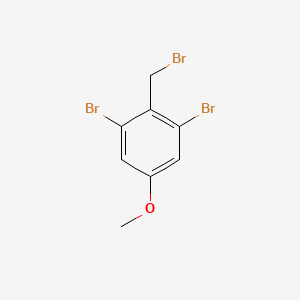
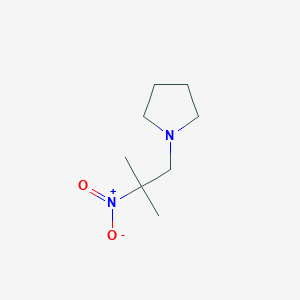
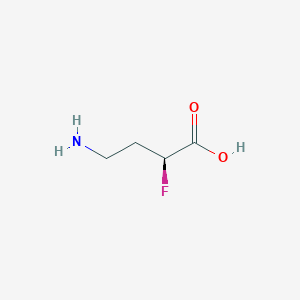
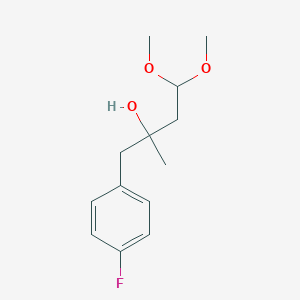
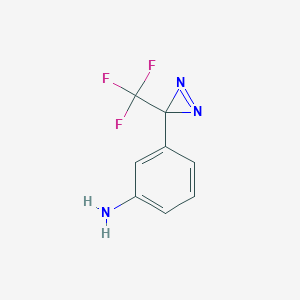

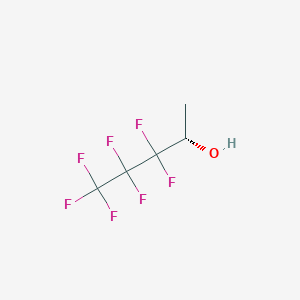
![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)

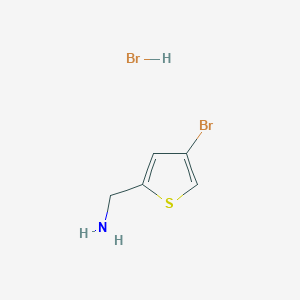
![Imidazo[1,2-a]pyrazin-8-ylmethanamine](/img/structure/B3039765.png)
